2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1307089-56-0
VCID: VC2995529
InChI: InChI=1S/C13H19N5O/c1-17-12-11(8-16-17)13(15-9-14-12)18-6-3-2-4-10(18)5-7-19/h8-10,19H,2-7H2,1H3
SMILES: CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CCO
Molecular Formula: C13H19N5O
Molecular Weight: 261.32 g/mol

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol

CAS No.: 1307089-56-0

Cat. No.: VC2995529

Molecular Formula: C13H19N5O

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol - 1307089-56-0

Specification

CAS No. 1307089-56-0
Molecular Formula C13H19N5O
Molecular Weight 261.32 g/mol
IUPAC Name 2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]ethanol
Standard InChI InChI=1S/C13H19N5O/c1-17-12-11(8-16-17)13(15-9-14-12)18-6-3-2-4-10(18)5-7-19/h8-10,19H,2-7H2,1H3
Standard InChI Key FEAWBAXVSKGXJI-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CCO
Canonical SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CCO

Introduction

The compound 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol is a complex organic molecule featuring a pyrazolo[3,4-d]pyrimidine moiety linked to a piperidine ring, which is further attached to an ethanol group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in drug discovery.

Synthesis and Characterization

The synthesis of compounds with pyrazolo[3,4-d]pyrimidine and piperidine moieties often involves cyclization reactions and the use of appropriate precursors. Characterization techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compounds.

Potential Applications

Compounds featuring pyrazolo[3,4-d]pyrimidine rings are of interest in medicinal chemistry due to their potential pharmacological properties. They may interact with biological targets such as enzymes or receptors involved in various signaling pathways, which could lead to applications in drug discovery for diseases related to these pathways.

Related Compounds

  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound has a molecular weight of 150.14 g/mol and is a precursor or related structure to more complex molecules like the one .

  • 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a molecular weight of 261.28 g/mol and shares structural similarities with the compound of interest .

Research Findings

Research on pyrazolo[3,4-d]pyrimidine derivatives often focuses on their potential as kinase inhibitors or other pharmacologically active compounds. These studies highlight the importance of understanding the structural and chemical properties of such molecules to tailor their biological activity .

Synthesis and Characterization Techniques

TechniqueDescriptionUse
Cyclization ReactionsForming rings through chemical reactionsSynthesis of complex heterocyclic compounds
Thin Layer Chromatography (TLC)Separating mixtures based on affinities for a stationary phaseConfirming purity and structure
Nuclear Magnetic Resonance (NMR) SpectroscopyAnalyzing molecular structure through magnetic resonanceConfirming structure and purity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator